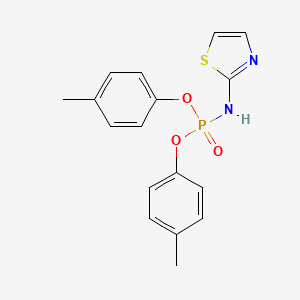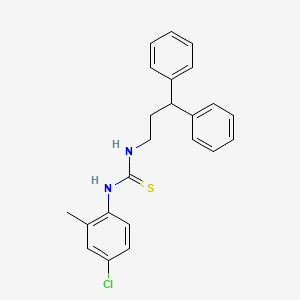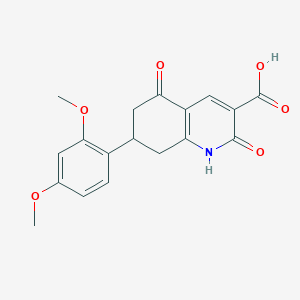![molecular formula C13H12ClNO2S2 B4794667 O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B4794667.png)
O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate
説明
O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. This compound has shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In
作用機序
The mechanism of action of O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate involves the inhibition of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking the activity of JAK enzymes, this compound can suppress the immune response and reduce inflammation. This mechanism of action has been shown to be effective in various autoimmune diseases, where excessive immune activation and inflammation are major contributors to disease pathology.
Biochemical and Physiological Effects
O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases. This compound has also been found to reduce the proliferation of T cells, which play a crucial role in the immune response. Additionally, O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been shown to have an immunomodulatory effect, which can help restore the balance of the immune system in autoimmune diseases.
実験室実験の利点と制限
One of the major advantages of O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate is its specificity for JAK enzymes. This compound has been found to selectively inhibit JAK enzymes, without affecting other kinases or signaling pathways. This specificity can help minimize off-target effects and reduce the risk of adverse events. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, the long-term safety and efficacy of this compound in humans are still being evaluated, and further studies are needed to determine its optimal dosing regimen and potential side effects.
将来の方向性
There are several future directions for the research and development of O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the evaluation of the long-term safety and efficacy of this compound in humans, particularly in the treatment of autoimmune diseases. Additionally, further studies are needed to determine the optimal dosing regimen, potential side effects, and drug interactions of this compound. Finally, there is a need for the development of novel JAK inhibitors with improved pharmacokinetic and pharmacodynamic properties, which can help overcome the limitations of current JAK inhibitors and improve their therapeutic potential.
Conclusion
O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate is a promising small molecule inhibitor that targets the JAK family of enzymes. This compound has shown potential therapeutic applications in various autoimmune diseases, where excessive immune activation and inflammation are major contributors to disease pathology. While there are still several challenges and limitations associated with the use of this compound, ongoing research and development efforts are focused on optimizing its synthesis method, evaluating its long-term safety and efficacy, and developing novel JAK inhibitors with improved pharmacokinetic and pharmacodynamic properties.
科学的研究の応用
O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to inhibit the activity of JAK enzymes, which play a crucial role in the signaling pathways involved in immune responses. This compound has been found to be effective in reducing inflammation and improving symptoms in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
特性
IUPAC Name |
O-propyl N-(3-chloro-1-benzothiophene-2-carbonyl)carbamothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S2/c1-2-7-17-13(18)15-12(16)11-10(14)8-5-3-4-6-9(8)19-11/h3-6H,2,7H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXGDOLOVNTENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=S)NC(=O)C1=C(C2=CC=CC=C2S1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4794612.png)
![2-{[5-(1-amino-2-methylbutyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone hydrochloride](/img/structure/B4794620.png)
![6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4794628.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B4794629.png)

![N-1,3-benzothiazol-2-yl-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4794631.png)
![5-(4-methoxyphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4794632.png)
![9-methyl-3-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4794633.png)

![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4794662.png)

